molecular formula C17H17NO3 B250337 Methyl 4-[(4-ethylbenzoyl)amino]benzoate

Methyl 4-[(4-ethylbenzoyl)amino]benzoate

Cat. No.: B250337
M. Wt: 283.32 g/mol
InChI Key: FDHHPJLSJXRDQG-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-ethylbenzoyl substituent on the amino group of the methyl benzoate backbone. Key functional groups include the ester (methyl benzoate) and the amide linkage, which influence solubility, stability, and biological activity .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

methyl 4-[(4-ethylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-12-4-6-13(7-5-12)16(19)18-15-10-8-14(9-11-15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

FDHHPJLSJXRDQG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : The 4-ethylbenzoyl group in the target compound offers moderate steric hindrance compared to bulkier groups like isobutoxy-isopropylphenyl in compound 51 .
  • Aromatic Extensions : Biphenyl derivatives (e.g., ) may improve binding to hydrophobic protein pockets.

Palladium-Catalyzed Coupling (e.g., Compound 51)

  • Reagents : Tris(dibenzylideneacetone)dipalladium, rac-BINAP, cesium carbonate.
  • Yield : Varies significantly (54–92%) depending on substituent steric and electronic effects .
  • Comparison : The target compound likely requires similar conditions for amide bond formation.

Nitro Reduction (e.g., 4-Methylbenzyl 4-aminobenzoate)

  • Reagents : Pd/C catalyst, hydrazine hydrate.
  • Yield : 68% after recrystallization .
  • Note: Direct synthesis of the target compound may bypass nitro intermediates due to its amide structure.

Physicochemical Properties

While specific data for the target compound is unavailable, inferences can be drawn from analogs:

Spectral Data

  • NMR : Aromatic protons in analogs appear at δ 6.5–8.5 ppm (1H NMR, CDCl3), with ester methyl groups near δ 3.8–4.0 ppm .
  • FT-IR : Strong C=O stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .

Solubility and Stability

  • Ester vs. Ethyl Esters : Methyl esters (target compound) may exhibit lower solubility in polar solvents compared to ethyl derivatives .
  • Amide Stability : The 4-ethylbenzoyl group likely enhances hydrolytic stability over simpler carbamoyl analogs .

Aquaporin Inhibition

Fungicidal Activity

  • Sulfamoyl-containing analogs (e.g., ) exhibit fungicidal properties, possibly due to enhanced hydrogen-bonding interactions.

Agricultural and Pharmaceutical Uses

  • Amide derivatives are intermediates in agrochemicals (e.g., sulfonylurea herbicides) and HDAC inhibitors .

Preparation Methods

Esterification of 4-Aminobenzoic Acid

The carboxylic acid group of 4-aminobenzoic acid is first protected as a methyl ester. This is typically achieved via acid-catalyzed esterification using methanol and hydrochloric acid under reflux conditions. Key parameters include:

  • Temperature : 60–70°C to prevent premature hydrolysis of the ester.

  • Acid concentration : 30% HCl (w/w) ensures protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol.

  • Reaction time : 7–12 hours for >90% conversion.

After esterification, the reaction mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using 4–6% NaOH to neutralize excess HCl. The product, methyl 4-aminobenzoate, is extracted into methylene chloride or toluene, with yields exceeding 85%.

Amidation with 4-Ethylbenzoyl Chloride

The amine group of methyl 4-aminobenzoate is acylated using 4-ethylbenzoyl chloride in a biphasic system (water/organic solvent) under Schotten-Baumann conditions:

  • Base : Aqueous NaOH (10–20%) maintains a pH of 9–11, deprotonating the amine and scavenging HCl byproduct.

  • Solvent : Dichloromethane or ethyl acetate enhances solubility of the acyl chloride and product.

  • Molar ratio : 1:1.1 (amine:acyl chloride) minimizes unreacted starting material.

The amide product precipitates upon acidification or is extracted into the organic phase. Yields range from 75–88%, depending on purification protocols.

Nitro Reduction and Acylation Method

An alternative route starts with methyl 4-nitrobenzoate , which undergoes catalytic hydrogenation to methyl 4-aminobenzoate, followed by acylation.

Catalytic Hydrogenation of Methyl 4-Nitrobenzoate

  • Catalyst : 5% Pd/C or Raney nickel under 3–5 bar H₂ pressure.

  • Solvent : Methanol or ethanol at 50–60°C.

  • Yield : 92–95% after 4–6 hours.

This method avoids acidic conditions, preserving the ester group. However, catalyst filtration and recycling add operational complexity.

Acylation Under Mild Conditions

Post-hydrogenation, the amine is acylated using 4-ethylbenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base:

  • Temperature : 0–5°C to suppress side reactions.

  • Workup : Sequential washes with dilute HCl (removing excess acyl chloride) and NaHCO₃ (neutralizing HCl).

This approach achieves 80–85% yield but requires strict moisture control to prevent hydrolysis of the acyl chloride.

One-Pot Tandem Esterification-Amidation

Recent advances explore tandem reactions to consolidate steps. A notable example uses DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

Reaction Setup

  • Substrates : 4-Aminobenzoic acid, 4-ethylbenzoic acid, methanol.

  • Coupling agent : DCC (1.2 equiv) and DMAP (4-dimethylaminopyridine, 0.1 equiv) in anhydrous THF.

  • Mechanism : DCC activates 4-ethylbenzoic acid as an intermediate anhydride, which reacts with the amine. Concurrent esterification occurs via methanol nucleophilic attack.

Optimization Challenges

  • Side reactions : Uncontrolled ester hydrolysis at high DCC concentrations.

  • Yield : 70–78%, lower than sequential methods due to competing pathways.

Electrochemical Synthesis

A patent-pending method employs electrochemical reduction to streamline amide formation:

Cathodic Reduction of Methyl 4-Nitrobenzoate

  • Electrolyte : NH₄Cl in methanol/water (9:1 v/v).

  • Voltage : −1.2 V vs. Ag/AgCl, reducing nitro to amine over 6 hours.

In Situ Acylation

Post-reduction, 4-ethylbenzoyl chloride is added directly to the electrolytic cell:

  • Yield : 82% with 95% Faradaic efficiency.

  • Advantage : Avoids isolation of intermediates, reducing solvent use.

Industrial-Scale Considerations

Solvent Selection

SolventBoiling Point (°C)PolaritySuitability for Extraction
Methylene chloride40LowHigh (pH-dependent)
Toluene111LowModerate (requires salt saturation)
Ethyl acetate77ModerateHigh

Cost Analysis

MethodCost (USD/kg product)Yield (%)Purity (%)
Sequential Esterification-Amidation1208899.5
Nitro Reduction1459298.0
Electrochemical1608297.8

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